

Application Notes and Protocols for Assessing TNG348 Synergy with Olaparib

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Compound of Interest

Compound Name: TNG348
Cat. No.: B15136822

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Introduction

TNG348 is a potent and selective allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA damage response (DDR) pathway.[1][2] Olaparib is a Poly (ADP-ribose) polymerase (PARP) inhibitor that has demonstrated significant efficacy in cancers with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[3][4] Preclinical studies have explored the synergistic anti-tumor activity of combining **TNG348** and olaparib, particularly in cancer models with HRD.[1][5] This document provides detailed application notes and protocols based on these preclinical investigations to guide researchers in assessing the synergy between **TNG348** and olaparib.

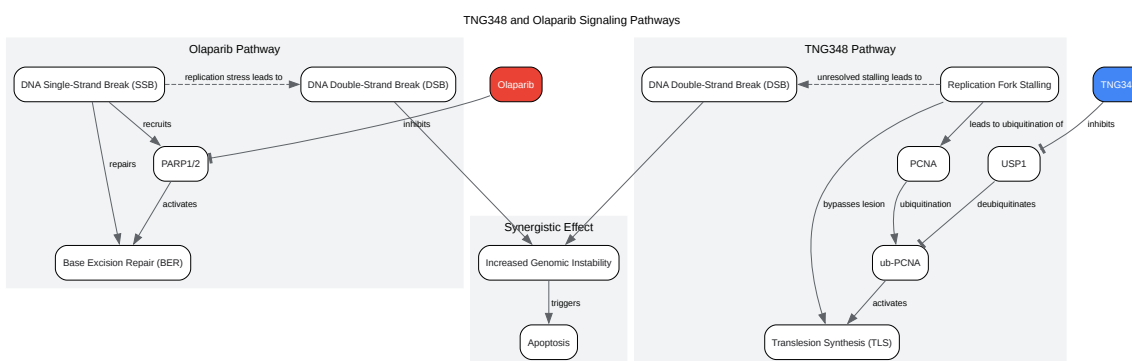
Disclaimer: The clinical development of **TNG348** was discontinued due to observations of liver toxicity in a Phase 1/2 clinical trial (NCT06065059).[6][7][8] These protocols are provided for research purposes only to understand the preclinical assessment of the synergistic interaction between USP1 and PARP inhibition.

Signaling Pathways of TNG348 and Olaparib

TNG348 and olaparib exhibit synergy through their distinct but complementary mechanisms of action within the DNA damage response network.[9]

- **Olaparib's Mechanism of Action:** Olaparib inhibits PARP enzymes (PARP1 and PARP2), which are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3][10][11] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, upon replication, are converted into more lethal DNA double-strand breaks (DSBs). In cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death (a concept known as synthetic lethality).[3][10]
- **TNG348's Mechanism of Action:** **TNG348** inhibits USP1, a deubiquitinating enzyme that regulates the translesion synthesis (TLS) pathway by deubiquitinating Proliferating Cell Nuclear Antigen (PCNA) and FANCD2.[12][13][14] Inhibition of USP1 leads to the accumulation of ubiquitinated PCNA (ub-PCNA) and ubiquitinated FANCD2 (ub-FANCD2), disrupting TLS and stalling replication forks, which can also lead to the formation of DSBs.[1][13]

Synergistic Interaction: The combination of **TNG348** and olaparib creates a potent anti-tumor effect by simultaneously targeting two different DNA repair pathways. This dual assault on the cancer cell's ability to repair DNA damage leads to an overwhelming level of genomic instability and cell death, which is more effective than either agent alone.[1][5]



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Caption: Signaling pathways of **TNG348** and olaparib leading to synergistic apoptosis.

Experimental Protocols

The following protocols are based on methodologies reported in preclinical studies of **TNG348** and olaparib.

In Vitro Synergy Assessment

2.1.1. Cell Viability/Clonogenic Assay

This assay determines the long-term effect of **TNG348** and olaparib, alone and in combination, on the ability of single cells to form colonies.

Materials:

- Cancer cell lines (e.g., BRCA1/2-mutant or HRD+ breast and ovarian cancer cell lines such as MDA-MB-436, COV362, HCC1395, UWB1.289)
- Complete cell culture medium
- **TNG348** (stock solution in DMSO)
- Olaparib (stock solution in DMSO)
- 6-well plates
- Crystal Violet staining solution (0.5% w/v in 25% methanol)
- Phosphate-buffered saline (PBS)
- Incubator (37°C, 5% CO₂)

Protocol:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells in 6-well plates at a density optimized for each cell line to form 50-100 colonies per well in the control group after the incubation period (typically 200-2000 cells/well).
 - Allow cells to adhere overnight.
- Drug Treatment:
 - Prepare serial dilutions of **TNG348** and olaparib in complete medium.
 - Treat cells with a matrix of **TNG348** and olaparib concentrations. A 9x9 matrix is recommended for a comprehensive analysis.

- Include single-agent controls for both drugs and a vehicle control (DMSO).
- Incubation:
 - Incubate the plates for 10-21 days, depending on the cell line's doubling time.
 - Replace the medium with fresh drug-containing medium every 3-4 days.
- Staining and Counting:
 - After the incubation period, wash the wells twice with PBS.
 - Fix the colonies with 10% neutral buffered formalin for 15 minutes.
 - Stain the colonies with Crystal Violet solution for 30 minutes.
 - Gently wash the plates with water and allow them to air dry.
 - Count the number of colonies (a colony is typically defined as a cluster of ≥ 50 cells).

Data Analysis:

- Calculate the surviving fraction for each treatment condition relative to the vehicle control.
- Determine the IC50 values for each drug alone.
- Calculate the Bliss synergy score to quantify the degree of synergy. The Bliss independence model assumes that the two drugs act independently. The expected combined effect (E) is calculated as: $E = (A + B) - (A * B)$ where A and B are the fractional inhibitions of drug A and drug B at a given dose. The Bliss synergy score is the difference between the observed inhibition and the expected inhibition. A score > 0 indicates synergy, a score ≈ 0 indicates an additive effect, and a score < 0 indicates antagonism.

2.1.2. Western Blot Analysis for Pharmacodynamic Markers

This protocol is used to detect changes in protein levels and post-translational modifications that indicate target engagement and downstream pathway modulation.

Materials:

- Cancer cell lines
- **TNG348** and Olaparib
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Subcellular fractionation kit
- Primary antibodies:
 - anti-ubiquitin-PCNA (ub-PCNA)
 - anti-PCNA
 - anti-ubiquitin-FANCD2 (ub-FANCD2)
 - anti-FANCD2
 - anti-PAR (for PARylation)
 - anti-Histone H3 (loading control for chromatin fraction)
 - anti-GAPDH or β -actin (loading control for whole-cell lysates)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- SDS-PAGE gels and blotting apparatus

Protocol:

- Cell Treatment and Lysis:
 - Seed cells in 6- or 10-cm dishes and allow them to adhere.
 - Treat cells with **TNG348**, olaparib, or the combination for the desired time (e.g., 24 hours).
 - For whole-cell lysates, wash cells with ice-cold PBS and lyse in lysis buffer.

- For subcellular fractionation, follow the manufacturer's protocol to isolate cytoplasmic, nuclear, and chromatin-bound protein fractions.
- Protein Quantification and Electrophoresis:
 - Determine protein concentration using a BCA or Bradford assay.
 - Denature protein samples in Laemmli buffer.
 - Separate proteins by SDS-PAGE.
- Immunoblotting:
 - Transfer proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane and detect the signal using an ECL substrate and an imaging system.

Data Analysis:

- Quantify band intensities using densitometry software (e.g., ImageJ).
- Normalize the protein of interest to the appropriate loading control.
- Compare the levels of ub-PCNA, ub-FANCD2, and PARylation in treated versus control cells.

In Vivo Synergy Assessment

2.2.1. Patient-Derived Xenograft (PDX) Model

This model provides a more clinically relevant system to evaluate the anti-tumor efficacy of the **TNG348** and olaparib combination.

Materials:

- Immunocompromised mice (e.g., NOD-SCID or NSG)
- PDX tumor fragments from a relevant cancer type (e.g., BRCA1/2-mutant breast or ovarian cancer)
- **TNG348** formulation for oral gavage
- Olaparib formulation for oral gavage
- Vehicle control solution
- Calipers for tumor measurement
- Animal balance

Protocol:

- Tumor Implantation:
 - Implant PDX tumor fragments subcutaneously into the flank of the mice.
 - Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomization and Dosing:
 - Randomize mice into treatment groups (e.g., Vehicle, **TNG348** alone, Olaparib alone, **TNG348** + Olaparib).
 - Administer drugs via oral gavage according to the predetermined dosing schedule (e.g., daily or twice daily). Preclinical studies have used **TNG348** at doses up to 100 mg/kg and olaparib at doses around 50-100 mg/kg.
- Monitoring:
 - Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.

- Monitor animal body weight and overall health status regularly.
- Endpoint:
 - Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).

Data Analysis:

- Plot tumor growth curves for each treatment group.
- Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
- Statistically compare the anti-tumor efficacy of the combination treatment to the single-agent treatments (e.g., using a two-way ANOVA).

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: In Vitro Synergy of **TNG348** and Olaparib in Cancer Cell Lines

Cell Line	BRCA1/2 Status	HRD Status	TNG348 IC50 (nM)	Olaparib IC50 (nM)	Average Bliss Synergy Score
MDA-MB-436	Mutant	HRD+	Data not available	Data not available	Data not available
COV362	Mutant	HRD+	Data not available	Data not available	Data not available
HCC1395	Mutant	HRD+	Data not available	Data not available	Data not available
UWB1.289	Mutant	HRD+	Data not available	Data not available	Data not available
Example HR-proficient cell line	Wild-type	HRD-	Data not available	Data not available	Data not available

Note: Specific IC50 and synergy score values need to be populated from experimental data.

Table 2: In Vivo Efficacy of **TNG348** and Olaparib Combination in a PDX Model

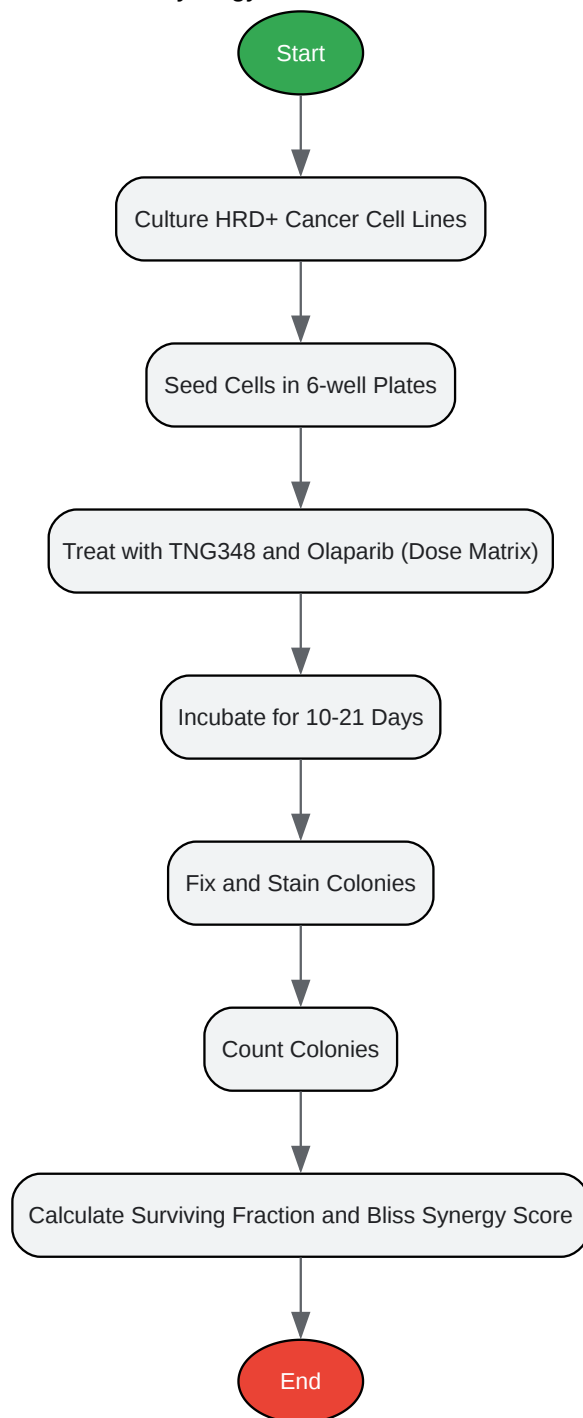
Treatment Group	Dosing Schedule	Mean Tumor Volume at Day 21 (mm ³)	Tumor Growth Inhibition (%)	p-value vs. Vehicle	p-value vs. TNG348	p-value vs. Olaparib
Vehicle	Daily	Data not available	N/A	N/A	N/A	N/A
TNG348	e.g., 100 mg/kg, QD	Data not available	Data not available	<0.05	N/A	N/A
Olaparib	e.g., 50 mg/kg, QD	Data not available	Data not available	<0.05	N/A	N/A
TNG348 + Olaparib	As above	Data not available	Data not available	<0.001	<0.01	<0.01

Note: Data needs to be populated from in vivo experimental results.

Mandatory Visualizations

Experimental Workflow for In Vitro Synergy Assessment

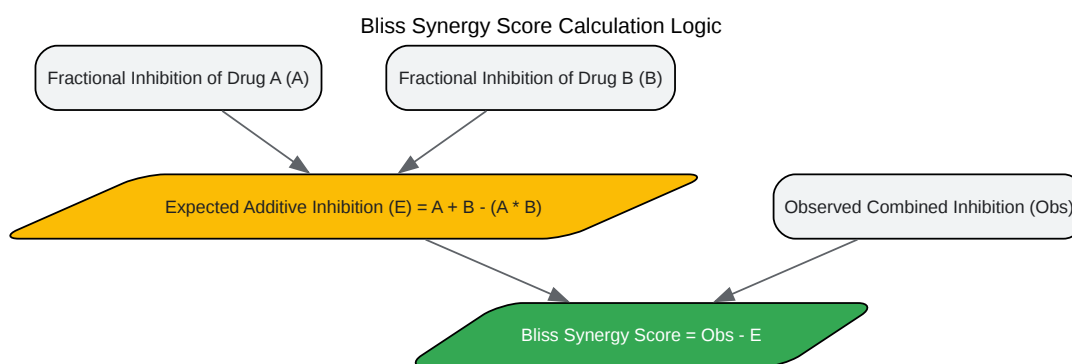
In Vitro Synergy Assessment Workflow



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Caption: Workflow for assessing in vitro synergy using a clonogenic assay.

Logical Relationship for Synergy Calculation



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Caption: Logical diagram illustrating the calculation of the Bliss synergy score.

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